5-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)thiophene-2-carboxamide
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Description
5-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H14N2O2S2 and its molecular weight is 366.45. The purity is usually 95%.
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Scientific Research Applications
Inhibition of Cell Adhesion Molecules
Research on related benzo[b]thiophene carboxamides, such as PD 144795, highlights their capacity to inhibit cell adhesion molecules like E-selectin, ICAM-1, and VCAM-1. This inhibition is crucial for decreasing the adherence of neutrophils to activated endothelial cells, which plays a significant role in inflammation. PD 144795, in particular, was identified for its oral activity in various models of inflammation, suggesting potential applications in anti-inflammatory therapies (Boschelli et al., 1995).
Antimicrobial and Antifungal Applications
Another area of application involves the synthesis and evaluation of related compounds for antimicrobial and antifungal activities. For instance, derivatives like 5-(benzofuran-2-yl)-N'-(2-substituted-4-oxothiazolidin-3-yl)-1-phenyl-1H-pyrazole-3-carboxamide have been synthesized and screened for in-vitro antibacterial activity against various pathogenic microorganisms, demonstrating potential as antimicrobial agents (Idrees et al., 2019).
Anticancer Activity
The anticancer potential of benzothiazole derivatives is another significant area of research. Specific compounds have been synthesized with a focus on investigating their antitumor properties. For example, new 6-(N/Me)-N-(5-R-benzyl-1,3-thiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-3-carboxamides were explored for their antitumor activity, with some derivatives showing a high ability to inhibit the in vitro growth of human tumor cells, indicating their promise as anticancer agents (Ostapiuk et al., 2017).
Corrosion Inhibition
In a departure from biological applications, benzothiazole derivatives have also been studied for their effectiveness as corrosion inhibitors. Research in this area has demonstrated that certain benzothiazole compounds can significantly inhibit steel corrosion in acidic environments, providing a potential application in the protection of industrial materials (Hu et al., 2016).
Properties
IUPAC Name |
5-(1,3-benzothiazol-2-yl)-N-(2-methoxyphenyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2S2/c1-23-14-8-4-2-6-12(14)20-18(22)16-10-11-17(24-16)19-21-13-7-3-5-9-15(13)25-19/h2-11H,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIFFPFNUJPSOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(S2)C3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.